Proxibarbal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

プロキシバルバルは、バルビツール酸誘導体を用いた一連の化学反応によって合成することができます。 合成経路は通常、5-アリル-5-(2-ヒドロキシプロピル)バルビツール酸と適切な試薬を制御された条件下で反応させることから始まります . 工業的な製造方法では、同様の反応経路を用いた大規模合成が用いられ、最終生成物の高純度と高収率が確保されます .

化学反応の分析

プロキシバルバルは、以下の化学反応を起こします。

酸化: プロキシバルバルは特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 還元反応はプロキシバルバルを還元型に変換することができます。

置換: プロキシバルバルは、官能基が他の基に置換される置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の様々な求核剤が含まれます. これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。

科学的研究の応用

Therapeutic Uses

- Migraines: Proxibarbal has been used for the long-term treatment of migraine and other types of vascular headaches .

- Menopausal Symptoms: It has also been recommended for managing menopausal symptoms, particularly headaches and hot flushes .

- Premenstrual Symptoms: this compound has been indicated for other premenstrual symptoms as well .

Pharmacological Profile

- Mechanism of Action: The mechanism of action for this compound is not readily available .

- Pharmacodynamics: The pharmacodynamics of this compound are not available . However, classical barbiturates are known for their sedative-hypnotic and anticonvulsant properties .

- Dependence Potential: Studies in rhesus monkeys indicated that this compound did not induce physical dependence . Valofane, a transformation product of this compound, did not show reinforcing properties in these animals .

Adverse Effects and Warnings

- Immunoallergic Thrombocytopenia: this compound was withdrawn from the market in some countries due to the risk of inducing immunoallergic thrombocytopenia .

- Drowsiness and Dizziness: Slight drowsiness or dizziness were the main symptoms observed in some patients .

Availability and Regulatory Status

- This compound was approved for marketing in sixteen countries but was only available in twelve .

- It has been under national control in six countries .

- The drug has been withdrawn from the market in France due to the risk of inducing immunoallergic thrombocytopenia .

Comparison Table

作用機序

プロキシバルバルは、セロトニナーゼとヒスタミナーゼの酵素誘導を通じて作用し、セロトニンとヒスタミンに対する拮抗作用を発揮します . ガンマアミノ酪酸 (GABA) 受容体-イオンチャネル複合体を調節し、塩化物チャネルの開口頻度と持続時間を変化させます . この調節により、不安解消作用と片頭痛治療効果が発揮されます。

類似化合物との比較

プロキシバルバルは、ブタバルビタールやフェノバルビタールなどの他のバルビツール酸誘導体と比較されます。

生物活性

Proxibarbal, a derivative of barbiturates, is characterized by its chemical formula C10H14N2O4 and a molecular weight of 226.23 g/mol. Initially approved for use in France, it was later withdrawn due to concerns over immunoallergic thrombocytopenia, a serious blood disorder. Despite its withdrawal, this compound's biological activity, particularly its anti-anxiety properties and application in migraine treatment, remains a subject of interest in pharmacological research.

This compound acts primarily on the central nervous system (CNS) and is known to interact with several receptors, including:

- 5-HT Receptors : Involved in mood regulation and anxiety.

- Histamine Receptors : Linked to various physiological functions including wakefulness and appetite control.

The compound exhibits a non-sedative profile, distinguishing it from traditional barbiturates that typically induce sedation. This unique characteristic allows this compound to provide therapeutic benefits without significant cognitive impairment or drowsiness, making it particularly useful for migraine prevention.

Pharmacokinetics

Research indicates that this compound and its tautomeric form, Valofan, interconvert rapidly in solution. Notably, studies have shown that after oral administration of this compound, it is primarily excreted in urine while Valofan's excretion is negligible. This pharmacokinetic behavior suggests a potential for prolonged effects in the body despite the rapid interconversion.

Case Studies and Clinical Findings

- Anti-anxiety Effects : Clinical observations suggest that this compound may reduce anxiety symptoms effectively without causing sedation. This has been documented in trials where patients reported improved mood and anxiety levels without the typical side effects associated with sedative medications.

- Migraine Treatment : this compound has been utilized in migraine management due to its ability to prevent headache onset without inducing sedation. Patients treated with this compound reported fewer migraine episodes compared to those treated with conventional barbiturates.

Comparison with Other Barbiturates

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | C10H14N2O4 | Non-sedative; used for migraines |

| Phenobarbital | C12H12N2O3 | Anticonvulsant; sedative effects |

| Secobarbital | C13H16N2O3 | Significant hypnotic activity |

| Amobarbital | C11H14N2O3 | Utilized in anesthesia; sedative properties |

| Butalbital | C11H14N2O3 | Combines analgesic and sedative effects |

Safety and Toxicology

Despite its therapeutic potential, the withdrawal of this compound from the market was primarily due to safety concerns. Reports of immunoallergic thrombocytopenia highlight the importance of monitoring adverse effects during treatment. Additionally, interactions with other CNS depressants can enhance sedative effects, necessitating caution when co-administering these substances.

特性

CAS番号 |

2537-29-3 |

|---|---|

分子式 |

C10H14N2O4 |

分子量 |

226.23 g/mol |

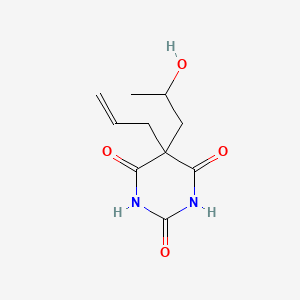

IUPAC名 |

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |

InChIキー |

VNLMRPAWAMPLNZ-UHFFFAOYSA-N |

SMILES |

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |

正規SMILES |

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |

外観 |

Solid powder |

Key on ui other cas no. |

42013-22-9 42013-34-3 2537-29-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Axeen Centralagol Ipronal proxibarbal proxybarbital Vasalgin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。